molecular formula C14H13BrN2O3 B15005515 5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide

5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B15005515
M. Wt: 337.17 g/mol
InChI Key: BQWWAKXMACGNHF-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

5-bromo-N-(3,4-dimethoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13BrN2O3/c1-19-12-4-3-11(6-13(12)20-2)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18)

InChI Key

BQWWAKXMACGNHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)OC

Origin of Product

United States

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